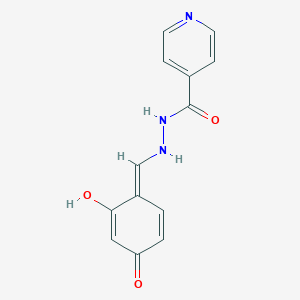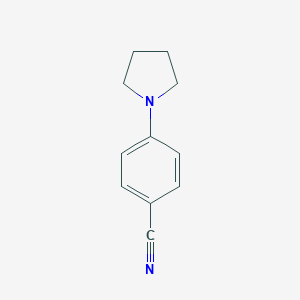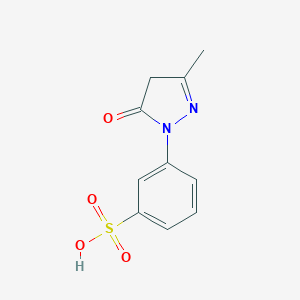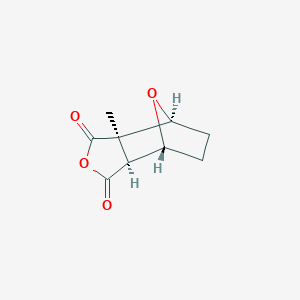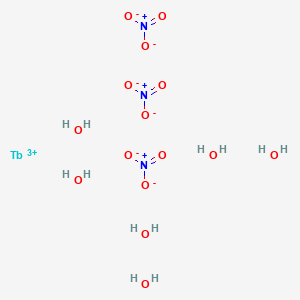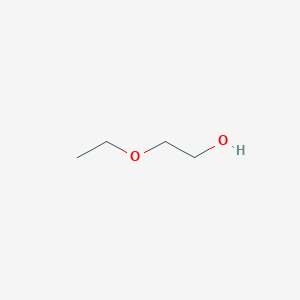![molecular formula C8H14S2 B086391 1,4-Dithiaspiro[4.5]decane CAS No. 177-16-2](/img/structure/B86391.png)
1,4-Dithiaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dithiaspiro[4.5]decane is a sulfur-containing compound that has gained attention in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique structure, which has been found to have a range of biochemical and physiological effects. In 5]decane, its scientific research applications, mechanism of action, advantages and limitations for lab experiments, and future directions for research.
Applications De Recherche Scientifique
1,4-Dithiaspiro[4.5]decane has a range of potential applications in scientific research. One area of interest is in the development of new drugs. This compound has been found to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to have potential as an antibacterial agent.
Mécanisme D'action
The mechanism of action of 1,4-Dithiaspiro[4.5]decane is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. This compound has been found to have a range of effects on cellular processes, including the inhibition of cell growth and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1,4-Dithiaspiro[4.5]decane has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and other inflammatory disorders. It has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,4-Dithiaspiro[4.5]decane is that it is relatively easy to synthesize, making it accessible to researchers. It also has a range of potential applications in scientific research, including drug development and the study of cellular processes. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, it may have toxic effects at high concentrations, which could limit its use in certain applications.
Orientations Futures
There are a number of future directions for research on 1,4-Dithiaspiro[4.5]decane. One area of interest is in the development of new drugs based on this compound. Its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in scientific research. Overall, 1,4-Dithiaspiro[4.5]decane is a compound with a range of potential applications in scientific research, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 1,4-Dithiaspiro[4.5]decane can be achieved through a multi-step process involving the reaction of thioacetone with formaldehyde. This reaction produces a compound known as 2,4,6-trithiapentane-1,5-dial, which can then be further reacted with ethylene oxide to produce 1,4-Dithiaspiro[4.5]decane. This synthesis method has been well documented in the literature and has been found to be reliable and efficient.
Propriétés
Numéro CAS |
177-16-2 |
|---|---|
Nom du produit |
1,4-Dithiaspiro[4.5]decane |
Formule moléculaire |
C8H14S2 |
Poids moléculaire |
174.3 g/mol |
Nom IUPAC |
1,4-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C8H14S2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2 |
Clé InChI |
CWBCHVVTDJAGBP-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)SCCS2 |
SMILES canonique |
C1CCC2(CC1)SCCS2 |
Autres numéros CAS |
177-16-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



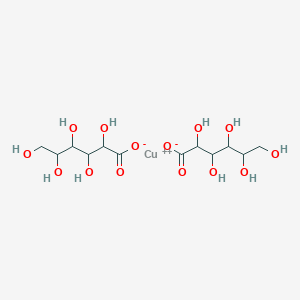
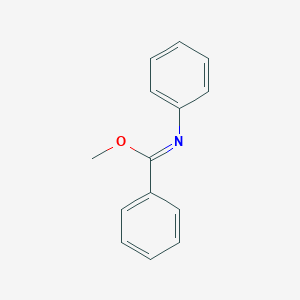
![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)
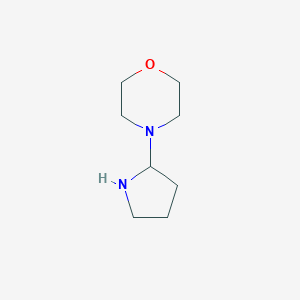
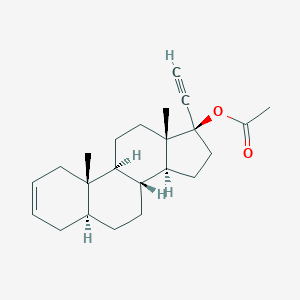
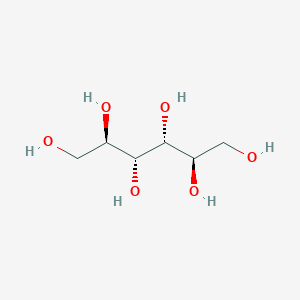
![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)
![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)
